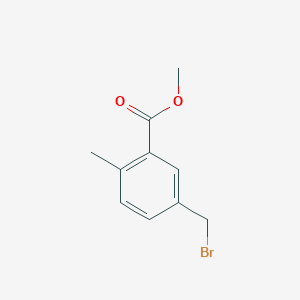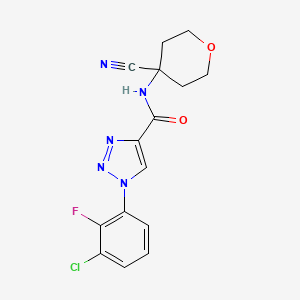
5-(Bromometil)-2-metilbenzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(bromomethyl)-2-methylbenzoate is an organic compound with the molecular formula C9H9BrO2 It is a derivative of benzoic acid and features a bromomethyl group attached to the benzene ring
Aplicaciones Científicas De Investigación
Methyl 5-(bromomethyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-(bromomethyl)-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-methylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of methyl 5-(bromomethyl)-2-methylbenzoate often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(bromomethyl)-2-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN) or sodium thiolate (NaSR) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of 5-(bromomethyl)-2-methylbenzoic acid.
Reduction: Formation of 5-(bromomethyl)-2-methylbenzyl alcohol.
Mecanismo De Acción
The mechanism of action of methyl 5-(bromomethyl)-2-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a useful intermediate in various chemical reactions. The ester group can undergo hydrolysis or reduction, leading to different functional derivatives. These reactions are facilitated by the electronic effects of the substituents on the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Methyl 3-(bromomethyl)benzoate
- Methyl 2-(bromomethyl)benzoate
Uniqueness
Methyl 5-(bromomethyl)-2-methylbenzoate is unique due to the specific positioning of the bromomethyl and methyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other bromomethylbenzoate derivatives .
Propiedades
IUPAC Name |
methyl 5-(bromomethyl)-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXNZLBVXYDPSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CBr)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(pentyloxy)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2547808.png)
![Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate](/img/structure/B2547810.png)

![1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2547817.png)
![2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2547819.png)
![methyl 1-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B2547820.png)
![3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(2,5-dimethoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2547822.png)
![N-[(furan-2-yl)methyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2547823.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B2547824.png)




